(3-Ethoxy-4-methylphenyl)methanol

Description

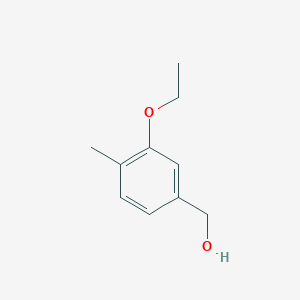

(3-Ethoxy-4-methylphenyl)methanol is a benzyl alcohol derivative featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position, a methyl group (-CH₃) at the 4-position, and a hydroxymethyl (-CH₂OH) group attached to the benzene ring. This compound is primarily utilized in organic synthesis as an intermediate, particularly in the development of pharmaceuticals and specialty chemicals .

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(3-ethoxy-4-methylphenyl)methanol |

InChI |

InChI=1S/C10H14O2/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3 |

InChI Key |

BMKXBXGQRXZFSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson ether synthesis or other efficient synthetic routes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.

Substitution: The ethoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

(3-Ethoxy-4-methylphenyl)methanol has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full range of effects .

Comparison with Similar Compounds

Key Structural and Chemical Features:

Comparison with Structurally Similar Compounds

The following table and analysis compare (3-Ethoxy-4-methylphenyl)methanol with structurally related benzyl alcohol derivatives, focusing on substituent effects, molecular properties, and applications.

Notes:

- ‡ Molecular weight estimated based on structural formula.

Comparative Analysis:

Substituent Effects: Electron-Donating Groups: this compound and 4-Methoxybenzyl Alcohol feature alkoxy/methyl groups, which donate electrons via inductive effects. Electron-Withdrawing Groups: Compounds like (3-Bromo-4-methoxyphenyl)methanol and [3-Methoxy-4-(trifluoroethoxy)phenyl]methanol include bromo or trifluoroethoxy groups, which withdraw electrons. This can increase the acidity of the hydroxyl group and alter reaction pathways (e.g., facilitating nucleophilic substitution).

Molecular Weight and Solubility :

- Bulkier substituents (e.g., 3-phenylpropoxy in ) increase molecular weight and likely reduce solubility in polar solvents.

- Fluorinated derivatives (e.g., ) exhibit higher molecular weights and unique solubility profiles due to the hydrophobic nature of fluorine atoms.

Hazards and Handling: Most compounds in this class are classified as irritants .

Applications :

Biological Activity

(3-Ethoxy-4-methylphenyl)methanol, a compound with potential biological significance, has garnered attention for its various pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

This compound features a phenolic structure, which is often associated with various biological activities due to the presence of hydroxyl groups that can participate in hydrogen bonding and redox reactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating the antibacterial activity of various compounds found that this specific compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.75 |

These results suggest that this compound could be a candidate for further development in antimicrobial therapies.

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH and FRAP methods. The compound showed promising results in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 45.0 |

| FRAP Assay | 50.5 |

These values indicate that the compound possesses moderate antioxidant activity, making it a potential candidate for formulations aimed at reducing oxidative damage.

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cancer cell lines to evaluate the therapeutic potential of this compound. The compound was tested against various cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30.0 |

| A549 | 25.0 |

The results indicate that this compound exhibits significant cytotoxic effects, suggesting its potential use in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A case study published in Molecules highlighted the effectiveness of this compound against multidrug-resistant bacterial strains, emphasizing its potential as an alternative treatment option in clinical settings .

- Antioxidant Properties : Another study demonstrated that the antioxidant activity of this compound correlates with its phenolic content, reinforcing the importance of structural characteristics in determining biological activity .

- Cytotoxic Mechanisms : Research conducted on the mechanisms of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, providing insight into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.